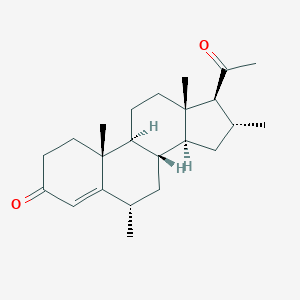
6alpha,16alpha-Dimethylprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha,16alpha-Dimethylprogesterone is a synthetic steroid hormone that is commonly known as 6-Dehydroprogesterone or Medroxyprogesterone. It is a derivative of progesterone that has been modified to improve its pharmacological properties. 6alpha,16alpha-Dimethylprogesterone has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
6alpha,16alpha-Dimethylprogesterone exerts its pharmacological effects by binding to progesterone receptors in the body. This binding activates a cascade of signaling pathways that result in various physiological responses. The exact mechanism of action of 6alpha,16alpha-Dimethylprogesterone is not fully understood, but it is believed to involve the modulation of gene expression and the regulation of various cellular processes.
Effets Biochimiques Et Physiologiques
6alpha,16alpha-Dimethylprogesterone has been shown to have various biochemical and physiological effects in the body. It has been shown to regulate the menstrual cycle, promote pregnancy, and inhibit ovulation. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6alpha,16alpha-Dimethylprogesterone in lab experiments is its high potency and selectivity for progesterone receptors. This allows for precise modulation of progesterone signaling pathways, which is essential for studying the role of progesterone in various physiological processes. However, one of the major limitations of using 6alpha,16alpha-Dimethylprogesterone is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 6alpha,16alpha-Dimethylprogesterone. One area of research is the development of more selective and potent derivatives of 6alpha,16alpha-Dimethylprogesterone for use in various scientific research applications. Another area of research is the investigation of the role of 6alpha,16alpha-Dimethylprogesterone in various physiological processes such as pregnancy and breast cancer. Additionally, the potential use of 6alpha,16alpha-Dimethylprogesterone as a therapeutic agent for the treatment of various gynecological disorders warrants further investigation.
Conclusion:
In conclusion, 6alpha,16alpha-Dimethylprogesterone is a synthetic steroid hormone that has been extensively studied for its potential use in various scientific research applications. Its high potency and selectivity for progesterone receptors make it an important tool for investigating the role of progesterone in various physiological processes. However, its potential for off-target effects warrants caution in the interpretation of experimental results. Future research on 6alpha,16alpha-Dimethylprogesterone should focus on the development of more selective and potent derivatives, as well as investigating its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 6alpha,16alpha-Dimethylprogesterone involves the modification of progesterone by introducing two methyl groups at positions 6 and 16. This modification is achieved through a series of chemical reactions that involve the use of reagents such as methyl iodide, potassium hydroxide, and acetic anhydride. The resulting product is purified through various chromatographic techniques to obtain pure 6alpha,16alpha-Dimethylprogesterone.
Applications De Recherche Scientifique
6alpha,16alpha-Dimethylprogesterone has been extensively studied for its potential use in various scientific research applications. It has been used as a tool to investigate the role of progesterone in various physiological processes such as menstrual cycle regulation, pregnancy, and breast cancer. It has also been used as a potential therapeutic agent for the treatment of various gynecological disorders such as endometriosis and uterine fibroids.
Propriétés
Numéro CAS |
1816-78-0 |
|---|---|
Nom du produit |
6alpha,16alpha-Dimethylprogesterone |
Formule moléculaire |
C23H34O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14+,17+,18-,20-,21+,22+,23-/m0/s1 |
Clé InChI |
KMGUZSMFRZSYPE-KATBZLDRSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C |
SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |
Autres numéros CAS |
1816-78-0 |
Synonymes |
6alpha,16alpha-dimethylprogesterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)
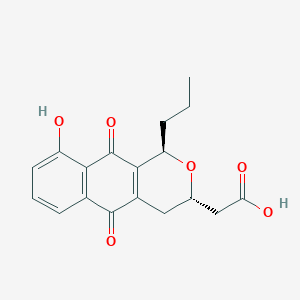
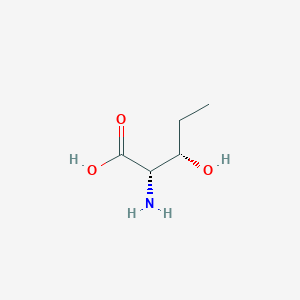
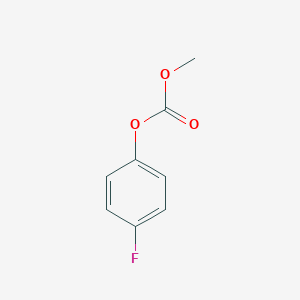
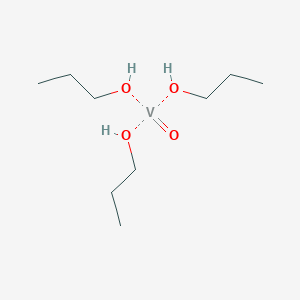
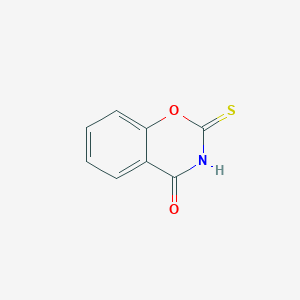
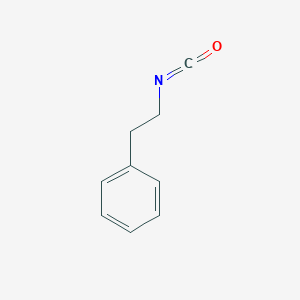
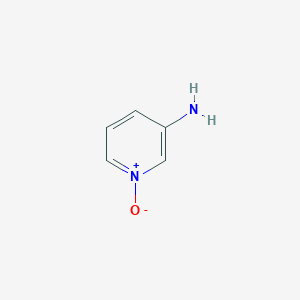
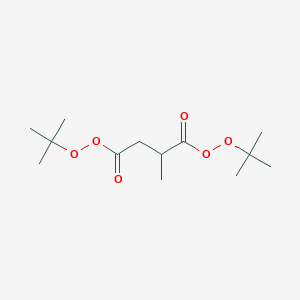


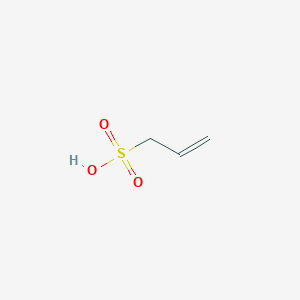
![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)